![molecular formula C23H22ClN5O2 B2543622 3-benzyl-9-(3-chlorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877617-75-9](/img/structure/B2543622.png)
3-benzyl-9-(3-chlorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-benzyl-9-(3-chlorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a derivative of the pyrimido[2,1-f]purinedione class. This class of compounds has been studied for various biological activities, including antiviral and neuroprotective effects. The structure of the compound suggests potential interactions with biological targets such as adenosine receptors and monoamine oxidases, which are implicated in neurodegenerative diseases.
Synthesis Analysis
The synthesis of related compounds involves the cyclization of xanthine derivatives with benzylamines. For instance, N-benzyl pyrimido[2,1-f]purinediones were synthesized by cyclization of 7-chloropropylo-8-bromo-1,3-dimethyl- or 1,3-dipropyl xanthine derivatives with corresponding benzylamines, sometimes under microwave irradiation conditions . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be applied.
Molecular Structure Analysis
The molecular structure of the compound includes a benzyl group and a 3-chlorophenyl group attached to a pyrimido[2,1-f]purinedione core. The presence of a dimethylamino group and a chloro substituent in related compounds has been shown to influence biological activity, such as antiviral properties against rhinoviruses . The structural features of these compounds are crucial for their interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the functional groups present in its structure. The benzyl and chlorophenyl groups could potentially undergo electrophilic substitution reactions, while the purinedione core might be involved in hydrogen bonding and other non-covalent interactions with biological macromolecules. The provided papers do not detail specific chemical reactions for this compound, but the reactivity can be inferred from the functional groups present .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The solubility could be influenced by the basic nitrogen atom in the tetrahydropyrazine ring, as seen in related water-soluble tricyclic xanthine derivatives . The lipophilicity and spatial properties of the benzyl and chlorophenyl groups would also contribute to the compound's overall properties and its affinity for biological targets, such as adenosine receptors .
科学的研究の応用
Synthesis and Structural Analysis
Researchers have developed various synthesis methods and structural analyses for compounds related to the one . For example, Hesek and Rybár (1994) detailed the synthesis of [f]-fused purine-2,6-diones, which are structurally related and could serve as a basis for understanding the synthesis of similar compounds. The synthesis involves a multi-step process starting from basic purine derivatives, indicating a complex pathway to achieve the desired structural specificity (Hesek & Rybár, 1994).
Pharmacological Evaluation
Chłoń-Rzepa et al. (2013) investigated 8-aminoalkyl derivatives of purine-2,6-dione, examining their affinity for serotonin receptors and potential psychotropic activity. Although the compound was not directly studied, the methodologies and evaluations could be relevant for assessing its pharmacological properties, especially regarding receptor affinity and potential neurological effects (Chłoń-Rzepa et al., 2013).
Potential for Neurodegenerative Disease Treatment
Brunschweiger et al. (2014) explored 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones as multitarget drugs for neurodegenerative diseases. This study highlights the potential of similar compounds in treating conditions like Parkinson's and Alzheimer's diseases through multitarget approaches. The compound's structural analogs showed inhibitory activity against monoamine oxidases and adenosine receptors, suggesting possible avenues for disease-modifying treatments (Brunschweiger et al., 2014).
Anti-inflammatory Applications
Kaminski et al. (1989) demonstrated anti-inflammatory activity in substituted analogs based on the pyrimidopurinedione ring system, similar to the compound . Their research in the adjuvant-induced arthritis rat model suggests that these compounds could offer a basis for developing new anti-inflammatory agents with minimal side effects (Kaminski et al., 1989).
特性
IUPAC Name |
3-benzyl-9-(3-chlorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O2/c1-15-12-27(18-10-6-9-17(24)11-18)22-25-20-19(28(22)13-15)21(30)29(23(31)26(20)2)14-16-7-4-3-5-8-16/h3-11,15H,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNQDNNZHXHHMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

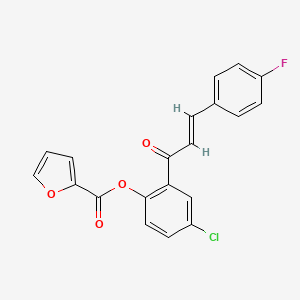
![Cyclohex-3-en-1-yl-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2543540.png)
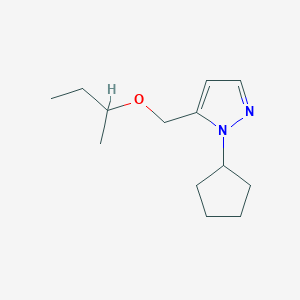

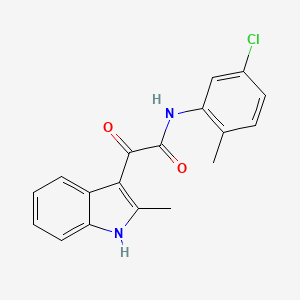
![2-(benzo[d]isoxazol-3-yl)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide](/img/structure/B2543550.png)
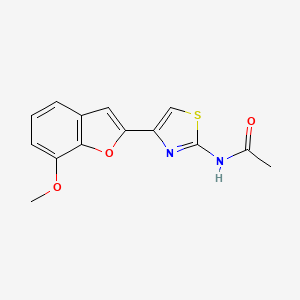
![(Z)-8-(2-methoxybenzyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2543553.png)
![9-(2-chlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2543554.png)
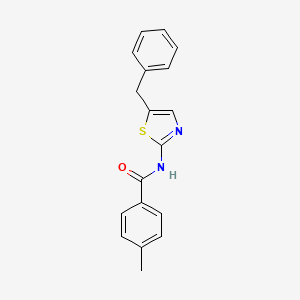
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-triethoxybenzamide](/img/structure/B2543556.png)
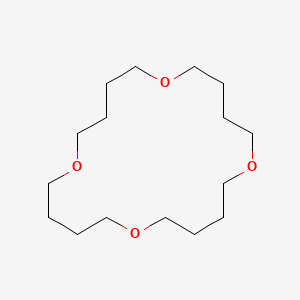
![Ethyl 4-[(2-hydroxybenzyl)amino]benzoate](/img/structure/B2543560.png)
